Black 305
Description
Contextualization within Fluoran (B1223164) Dye Chemistry
Fluoran dyes constitute a significant class of synthetic organic compounds known for their chromogenic properties, particularly their ability to exist in both colored and colorless (leuco) forms. The structural core of many fluoran dyes is the fluoran molecule itself, which is a triarylmethane dye wikipedia.org. This core structure, 3H-Spiro[ richmondadvantage.combenzofuran-1,9′-xanthen]-3-one, provides the basis for the spirolactone functionality characteristic of these compounds wikipedia.orgepa.gov. Fluoran leuco dyes are widely utilized in applications requiring a color change response to external stimuli, such as heat or chemical interaction richmondadvantage.comepa.gov. Black 305 is a notable example within this class, specifically recognized as a common fluoran leuco dye wikipedia.orgrichmondadvantage.com. Its function relies on undergoing a reversible or semi-reversible structural transformation that alters its light absorption properties, transitioning between a transparent or lightly colored state and an intensely black form richmondadvantage.comepa.gov.
Chemical Identity and Structural Classification of this compound (C37H40N2O3)
This compound possesses the molecular formula C37H40N2O3 uni.luamericanchemicalsuppliers.comlookchem.comuni.luchemicalbook.comchemicalbook.com. Its chemical structure is classified as a spirolactone compound and a heterocyclic organic compound epa.govamericanchemicalsuppliers.com. More specifically, it is described as 2'-anilino-6'-(dipentylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one, reflecting its core spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one structure substituted with anilino, dipentylamino, and methyl groups uni.luamericanchemicalsuppliers.comlookchem.comchemicalbook.com. This structure is consistent with its classification as a fluoran dye, incorporating the fused ring system derived from xanthene and isobenzofuran (B1246724) (phthalide) wikipedia.orgepa.gov. The compound is identified by the CAS Registry Number 129473-78-5 americanchemicalsuppliers.comlookchem.comchemicalbook.comchemicalbook.comnagase.eu. Its molecular weight is approximately 560.73 g/mol lookchem.comchemicalbook.comchemicalbook.com, with a monoisotopic mass of 560.3039 Da uni.luuni.lu.
Key Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C37H40N2O3 | uni.lulookchem.comchemicalbook.com |
| Molecular Weight | 560.73 | lookchem.comchemicalbook.com |
| Monoisotopic Mass | 560.3039 Da | uni.luuni.lu |
| CAS Number | 129473-78-5 | americanchemicalsuppliers.comlookchem.comchemicalbook.com |
| Boiling Point | 720.3°C at 760 mmHg (Predicted) | lookchem.comchemicalbook.com |
| Flash Point | 389.4°C | lookchem.com |
| Density | 1.21 g/cm³ (Predicted) | lookchem.comchemicalbook.com |
| Vapor Pressure | 1.33E-20 mmHg at 25°C (Predicted) | lookchem.com |
| Refractive Index | 1.648 | lookchem.com |
| pKa | 4.54±0.20 (Predicted) | lookchem.comchemicalbook.com |
| Melting Point | N/A | lookchem.com |
Overview of Academic Research Trajectories for this compound
Academic research involving this compound primarily focuses on its utility as a leuco dye in color-changing systems. A prominent application trajectory is its role as a color former in thermal paper technology wikipedia.orgrichmondadvantage.comepa.gov. In this context, this compound is part of a coating that includes a developer (typically an organic acid) and sometimes sensitizers epa.gov. Upon heating, the leuco form of this compound reacts with the developer, causing a structural change, specifically the cleavage of the lactone ring, which results in the formation of the colored species epa.govmdpi.com. This thermochromic behavior is fundamental to the image formation process in direct thermal printing epa.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2'-anilino-6'-(dipentylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O3/c1-4-6-13-21-39(22-14-7-5-2)28-19-20-31-35(24-28)41-34-23-26(3)33(38-27-15-9-8-10-16-27)25-32(34)37(31)30-18-12-11-17-29(30)36(40)42-37/h8-12,15-20,23-25,38H,4-7,13-14,21-22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHQYIMTQGDRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888631 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129473-78-5 | |
| Record name | 6′-(Dipentylamino)-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129473-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129473785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Black 305
Precursor Synthesis and Scaffold Construction for Fluoran-Type Compounds.
The fundamental scaffold of fluoran (B1223164) dyes is typically constructed through condensation reactions. A common approach involves the reaction of a keto acid, such as 2-(2-hydroxy-4-dialkylaminobenzoyl)benzoic acid, with a substituted phenol (B47542) or naphthol in the presence of a dehydration condensing agent, often a strong acid like sulfuric acid. researchgate.net This reaction leads to the formation of the spirocyclic fluoran structure. For instance, the reaction of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid with different substituted phenols or naphthols can yield various fluoran derivatives. researchgate.net Another method involves the condensation of 3-dialkylaminophenol with a substituted phenol in the presence of a catalyst.
Advanced Synthetic Pathways for Black 305 Analogues.
Advanced synthetic pathways for fluoran analogues, including those structurally related to this compound, often involve multi-step processes that allow for precise control over the introduction and placement of substituents. For example, the synthesis of certain red-absorbing fluoran leuco dyes with a benzo[a]fluoran scaffold involved a four-step route starting from the partial hydrolysis of fluorescein. nih.govacs.org This was followed by condensation with naphthol, conversion of a hydroxyl group to a triflate, and finally, a Buchwald-Hartwig-type cross-coupling reaction with an indoline (B122111) derivative to introduce the amino substituent. nih.govacs.org The synthesis of this compound, with its specific substitution pattern including a dipentylamino group, an anilino group, and a methyl group, would likely involve similar controlled coupling and condensation reactions using appropriately substituted precursors. uni.lu
Catalytic Approaches in Fluoran Dye Synthesis.
Catalytic methods play a significant role in improving the efficiency and selectivity of fluoran dye synthesis. Acid catalysts, such as sulfuric acid, are traditionally used in the condensation steps to form the core fluoran structure. researchgate.net More advanced approaches utilize transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, for the introduction of amine and aryl substituents. researchgate.netnih.govacs.orgacs.org Palladium-catalyzed amination reactions have been successfully applied to bromofluorans and bromobenzo[a]fluorans to synthesize aminofluorans that produce black shades. researchgate.net Buchwald-Hartwig-type cross-coupling reactions, catalyzed by palladium, have been employed to attach indoline units to fluoran scaffolds. nih.govacs.org Suzuki-type cross-coupling reactions, also palladium-catalyzed, have been used for coupling boronic acids with halogenated fluorans to introduce aryl groups. nih.govacs.org The use of catalysts allows for milder reaction conditions, shorter reaction times, and potentially higher yields compared to traditional methods. mdpi.com
Regioselective and Stereoselective Synthesis Strategies.
Achieving regioselectivity is crucial in the synthesis of substituted fluoran dyes to ensure that substituents are introduced at desired positions on the complex ring system. Strategies for regioselective synthesis often involve the use of appropriately substituted starting materials and controlled reaction conditions. In some cases, the inherent reactivity of different positions on the fluoran scaffold or its precursors can be exploited. For example, in the synthesis of certain rhodamine dyes from fluoresceins using palladium-catalyzed C-N cross-coupling, a scalable regioselective method has been developed. acs.orgacs.org While specific details on the regioselective synthesis of this compound are not extensively detailed in the provided snippets, the general principles of using directed reactions and exploiting differential reactivity of the precursor molecules would be applicable. Stereoselectivity is generally less of a concern in the synthesis of fluoran leuco dyes as the spiro center is typically achiral in the leuco form.
Post-Synthetic Modification and Functionalization of this compound.
Post-synthetic modification and functionalization of fluoran dyes allow for tuning their properties, such as color, solubility, and thermal stability. mdpi.com Although direct examples of post-synthetic modification specifically on this compound are not provided, general strategies for functionalizing fluoran structures include oxidation, reduction, and substitution reactions. These reactions can introduce various functional groups onto the fluoran core or its existing substituents. For instance, the introduction of bulky substituents can improve thermal stability. Post-synthetic modification techniques have also been applied to incorporate fluoran dyes into materials like Metal-Organic Frameworks (MOFs) through reactions like thermal condensation. mdpi.com This demonstrates the potential for further chemical manipulation of the fluoran scaffold after its initial synthesis.
Mechanistic Elucidation of Reaction Dynamics during Synthesis.
Understanding the reaction mechanisms involved in fluoran synthesis is essential for optimizing reaction conditions and yields. The formation of the fluoran core through condensation typically involves electrophilic aromatic substitution and cyclization steps. The color-forming mechanism of fluoran dyes involves the acid-catalyzed opening of the spirolactone ring, which leads to the formation of a highly conjugated, colored species. mdpi.comkoreascience.krnih.govdntb.gov.ua This process involves protonation of the lactone oxygen and subsequent ring opening. koreascience.krdntb.gov.ua While detailed mechanistic studies specifically on the synthesis of this compound are not available in the provided information, research on the reaction dynamics of related fluoran synthesis and color development mechanisms provides insight into the chemical transformations involved. dntb.gov.ua For example, studies on the color development mechanism of fluoran dyes with urea-urethane developers have shown that the urea (B33335) group acts as a proton donor for the ring-opening reaction. dntb.gov.ua
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (2'-anilino-6'-(dipentylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one) | Not explicitly found as "this compound", but structure and formula C37H40N2O3 match a record. uni.lu |
| Fluorescein | 86223 |
| 6'-(Diethylamino)-1',3'-dimethylfluoran | 21934-68-9 (CAS, PubChem CID not found in snippets) |
| 2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran | 82137-81-3 (CAS, PubChem CID not found in snippets) |
| Crystal Violet Lactone (CVL) | Not explicitly found in snippets with CID |
| 3',6'-dimethoxyfluoran (DOF) | Not explicitly found in snippets with CID mdpi.com |
Data Tables
Advanced Spectroscopic and Structural Characterization of Black 305
Ultraviolet-Visible Absorption and Emission Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) absorption and emission spectroscopy are fundamental techniques for probing the electronic structure of a molecule and its interaction with light. Absorption spectroscopy measures the wavelengths of light absorbed by the compound, providing insights into electronic transitions. Emission spectroscopy, conversely, examines the light emitted by the compound after excitation, revealing information about excited state dynamics and fluorescence properties.
Investigations in this area typically involve determining the maximum absorption (λabs,max) and emission (λem,max) wavelengths, molar absorptivity (ε), and fluorescence quantum yield. These parameters are indicative of the compound's color, brightness, and efficiency as a fluorophore.
Investigations of Electronic Transitions and Excited State Dynamics
Analysis of the UV-Vis absorption spectrum of Black 305 would ideally reveal the specific electronic transitions occurring within the molecule, such as π-π* or n-π* transitions, which are responsible for its absorption in the visible region and thus its black appearance. The shape and intensity of the absorption bands provide information about the nature of these transitions and the electronic environment within the molecule.
Emission spectroscopy would focus on the fluorescence properties of this compound, including its emission spectrum and fluorescence lifetime. The Stokes shift (the difference between the absorption and emission maxima) provides information about the energy relaxation processes that occur in the excited state before emission. Studying the excited state dynamics can involve time-resolved fluorescence techniques to understand the rates of energy absorption, internal conversion, vibrational relaxation, and fluorescence emission.
Based on the available information, specific experimental data detailing the UV-Vis absorption and emission spectra, including λabs,max, λem,max, molar absorptivity, or fluorescence quantum yield for this compound (CAS 129473-78-5), were not found in the consulted sources. While this compound is described as a fluorescent dye, quantitative spectroscopic data to characterize its electronic transitions and excited state dynamics is not presented in these sources.
Analysis of Solvatochromic and Environmental Effects on Electronic Spectra
The electronic spectra of many dyes, including fluorescent compounds, can be influenced by the surrounding environment, a phenomenon known as solvatochromism. Analyzing the UV-Vis absorption and emission spectra of this compound in solvents of different polarities and other environmental conditions (e.g., pH, temperature) would typically provide insights into the interactions between the dye molecule and its environment.
Changes in peak positions, shapes, and intensities of the absorption and emission bands with varying solvent properties can indicate the degree of charge transfer in the electronic transitions and the sensitivity of the molecule's electronic structure to its surroundings. This information is valuable for optimizing the performance of the dye in specific applications, such as in biological staining or sensing, where the local environment can vary.
Specific experimental data on the solvatochromic or environmental effects on the electronic spectra of this compound were not found in the consulted sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure and connectivity of organic compounds. By analyzing the magnetic properties of atomic nuclei (such as ¹H, ¹³C, etc.) within a molecule, NMR provides information about the types, numbers, and spatial arrangement of atoms.
Application of 1D and 2D NMR Techniques for Proton and Carbon Assignments
One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are routinely used to identify the different types of hydrogen and carbon atoms in a molecule and to gain information about their local electronic environments. The chemical shifts of the signals are characteristic of the functional groups present, while the splitting patterns (in ¹H NMR) provide information about the connectivity of adjacent atoms.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide more detailed information about through-bond and through-space correlations between nuclei. COSY reveals correlations between coupled protons, HSQC correlates protons directly bonded to carbons, and HMBC shows correlations between protons and carbons separated by multiple bonds. These 2D techniques are essential for unambiguously assigning all the signals in the NMR spectra and for confirming the molecular structure.
Specific experimental data from 1D or 2D NMR techniques for this compound (CAS 129473-78-5), such as chemical shifts, coupling constants, or correlation maps, were not found in the consulted sources. Such data would typically be presented in tables detailing the assignments of each proton and carbon in the molecule to specific positions in the structure.
Solid-State NMR Investigations of this compound in Diverse Matrices
While solution-state NMR is common for analyzing soluble compounds, solid-state NMR can provide valuable structural and dynamics information for compounds in solid forms or dispersed in solid matrices. For a dye like this compound used in applications involving solid materials (e.g., in solid-state staining or incorporated into films), solid-state NMR could offer insights into its conformation, packing, and interactions within the matrix.
Solid-state NMR techniques, such as Cross-Polarization Magic Angle Spinning (CP/MAS), can be used to obtain high-resolution spectra of solid samples. Investigations could focus on the rigidity or mobility of different parts of the molecule when embedded in various materials, providing a deeper understanding of its behavior in applied settings.
Specific experimental data from solid-state NMR investigations of this compound in diverse matrices were not found in the consulted sources.
Mass Spectrometric Investigations of Molecular Composition
Mass Spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It can also be used to study the fragmentation of molecules, which helps in structural elucidation.
For this compound (C37H40N2O3), mass spectrometry would confirm its molecular weight of 560.73. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for ionizing organic molecules. Analysis of the resulting mass spectrum would show the molecular ion peak, potentially protonated ([M+H]⁺) or deprotonated ([M-H]⁻), and possibly adduct ions (e.g., with Na⁺ or K⁺).
Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion and analyze the m/z ratios of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can help confirm the presence of specific functional groups or substructures.
While experimental mass spectra were not found, predicted Collision Cross Section (CCS) values for this compound (C37H40N2O3) adducts are available. CCS is a measure of an ion's size and shape, determined through ion mobility-mass spectrometry. Predicted CCS values can be compared to experimental values for identification and structural characterization.
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 561.31118 | 246.9 |
| [M+Na]⁺ | 583.29312 | 262.0 |
| [M+NH₄]⁺ | 578.33772 | 256.3 |
| [M+K]⁺ | 599.26706 | 250.1 |
| [M-H]⁻ | 559.29662 | 258.4 |
| [M+Na-2H]⁻ | 581.27857 | 252.6 |
| [M]⁺ | 560.30335 | 252.8 |
| [M]⁻ | 560.30445 | 252.8 |
These predicted CCS values provide a theoretical basis for identifying this compound using ion mobility-mass spectrometry, even in the absence of full experimental mass spectra in the consulted literature.
High-Resolution Mass Spectrometry for Exact Mass Determination.
For a compound with the molecular formula C37H40N2O3, the theoretical monoisotopic mass can be calculated based on the exact masses of its constituent isotopes. Publicly available predicted data for a compound with the formula C37H40N2O3 indicates a predicted monoisotopic mass of 560.3039 Da. mdpi.com Experimental HRMS analysis would aim to measure the mass of the intact molecular ion or its adducts with high accuracy. The experimentally determined exact mass is then compared to the theoretical mass calculated from the proposed molecular formula. A close match between the experimental and theoretical exact masses provides strong evidence for the correctness of the molecular formula.
The ionization method used in HRMS, such as Electrospray Ionization (ESI), can produce protonated ([M+H]+), deprotonated ([M-H]-), or adduct ions (e.g., with sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+). epa.gov, ksu.edu.sa The HRMS spectrum would show peaks corresponding to these ions, and their precise m/z values would be measured. For a compound with the formula C37H40N2O3, predicted m/z values for common adducts have been calculated: [M+H]+ at 561.31118, [M+Na]+ at 583.29312, [M+NH4]+ at 578.33772, and [M-H]- at 559.29662. mdpi.com Experimental verification of these masses at high resolution would be essential for confirming the molecular formula of this compound.
Fragmentation Pattern Analysis for Structural Confirmation.
Tandem Mass Spectrometry (MS/MS) is often coupled with HRMS to obtain structural information through the fragmentation of selected ions. aanda.org, uoc.gr In MS/MS, a precursor ion (typically the molecular ion or a prominent adduct) is selected and subjected to collision-induced dissociation (CID) or other fragmentation techniques. This process breaks the ion into smaller fragment ions, and the masses of these fragments are measured, generating a fragmentation pattern or mass spectrum of the fragments. stfc.ac.uk, researchgate.net
The fragmentation pattern is characteristic of the molecule's structure because bonds break in predictable ways depending on their strength and the molecule's functional groups. By analyzing the masses of the fragment ions and the neutral losses, chemists can deduce the presence of specific substructures and connectivity within the molecule. uoc.gr For a complex molecule like this compound (C37H40N2O3), analyzing the fragmentation pattern would provide critical data to confirm the arrangement of atoms and functional groups suggested by any proposed chemical structure. For instance, the presence of specific functional groups like amino or carbonyl groups would lead to characteristic fragmentation pathways. However, specific experimental fragmentation data for this compound were not found in the conducted searches.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis.
Vibrational spectroscopy, primarily Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. etsmtl.ca These vibrations are associated with the stretching and bending of chemical bonds, and their frequencies are unique to specific functional groups and the molecular environment. nih.gov, etsmtl.ca
Identification of Characteristic Vibrational Modes.
IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths, which correspond to the frequencies of molecular vibrations that result in a change in the molecule's dipole moment. etsmtl.ca Raman spectroscopy, on the other hand, measures the inelastic scattering of light (Raman scattering) as photons interact with molecular vibrations that cause a change in the molecule's polarizability.,
In-situ Raman and Infrared Spectroscopy for Reaction Monitoring.
In-situ vibrational spectroscopy allows for the monitoring of chemical reactions in real-time. By collecting IR or Raman spectra of a reaction mixture as it progresses, changes in the concentrations of reactants, intermediates, and products can be observed through the appearance or disappearance of characteristic vibrational bands.
For the synthesis or reactions involving this compound, in-situ Raman or IR spectroscopy could provide valuable insights into the reaction mechanism, kinetics, and the formation of transient species. For instance, monitoring the disappearance of reactant functional group signals and the appearance of product functional group signals over time would provide kinetic data. While the general application of these techniques for reaction monitoring is well-established, specific studies on the in-situ monitoring of reactions involving this compound were not found.
X-ray Crystallography and Diffraction Studies for Three-Dimensional Structure.
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid., It provides detailed information about bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and packing in the solid state.
Single Crystal X-ray Diffraction for Atomic Arrangement.
Single crystal X-ray diffraction involves growing a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the X-rays diffract in a pattern that is unique to the arrangement of atoms in the crystal lattice. The diffraction pattern is recorded by a detector, and the intensities and positions of the diffracted spots (reflections) are analyzed using mathematical methods, primarily Fourier transforms, to reconstruct an electron density map of the unit cell. The unit cell is the smallest repeating unit of the crystal structure.
Powder X-ray Diffraction for Crystalline Phases and Morphology.
Powder X-ray Diffraction (PXRD) is a fundamental technique used to determine the crystalline phases present in a solid sample and to obtain information about its crystal structure, including lattice parameters. It can also provide insights into the crystallinity and purity of the material. For a compound like this compound, which is typically handled as a powder, PXRD analysis would reveal whether the material is crystalline, amorphous, or a mixture of both. If crystalline, the diffraction pattern, a plot of diffraction intensity versus the scattering angle (2θ), would serve as a unique fingerprint of the specific crystalline form. Analysis of the peak positions and intensities in the PXRD pattern allows for the identification of the crystal system and unit cell dimensions. Peak broadening can provide information about crystallite size, while the presence of sharp, well-defined peaks indicates good crystallinity.
Based on available information, specific detailed PXRD data and research findings focused solely on the crystalline phases and morphology of this compound powder were not readily found in the consulted literature. However, if subjected to PXRD, a crystalline sample of this compound would yield a characteristic diffraction pattern.
Advanced Electron Microscopy and Micro-spectroscopy.
Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), coupled with micro-spectroscopy methods like Electron Energy Loss Spectroscopy (EELS), offer high-resolution capabilities to probe the morphology, microstructure, elemental composition, and electronic structure of materials at the micro and nanoscale.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Microstructure.
TEM, on the other hand, can provide even higher resolution images, allowing for the investigation of the internal microstructure of individual particles, including crystallographic defects, grain boundaries, and the presence of different phases. TEM requires samples to be very thin (electron transparent). While SEM and TEM have been used to characterize materials containing this compound, such as the morphology of anodized films or fibrous structures, specific detailed SEM or TEM images and comprehensive research findings focusing directly on the morphology and microstructure of this compound particles themselves were not extensively detailed in the reviewed literature. google.comscribd.com Application of these techniques would typically involve imaging this compound powder to understand its particle characteristics, which are crucial for its dispersion and performance in formulations like thermal paper coatings.
Electron Energy Loss Spectroscopy (EELS) for Elemental and Electronic Structure Mapping.
Electron Energy Loss Spectroscopy (EELS) is a technique often performed in conjunction with TEM. It involves analyzing the energy lost by electrons as they pass through a thin sample. This energy loss is characteristic of the elements present and their chemical bonding environments. EELS can provide elemental composition information with high spatial resolution, allowing for elemental mapping within individual particles. Furthermore, analysis of the fine structure in EELS spectra can provide insights into the electronic structure, including unoccupied electronic states and bonding characteristics.
While EELS is a valuable tool for the micro-analysis of materials, information regarding the specific application of EELS for the elemental and electronic structure mapping of this compound was not found within the scope of the consulted search results. Applying EELS to this compound would allow for verification of its elemental composition (Carbon, Hydrogen, Nitrogen, Oxygen) at the nanoscale and potentially provide details about the bonding states of these elements within the molecule, offering complementary information to spectroscopic techniques like FTIR or NMR.
Theoretical and Computational Chemistry of Black 305
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity.
Quantum Mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for studying the electronic structure and predicting the reactivity of molecules. These methods can provide insights into molecular geometries, energy levels, charge distribution, and reaction pathways.
Density Functional Theory (DFT) for Ground State Properties and Energetics.
DFT is a widely used QM method for calculating the electronic structure of molecules, particularly larger ones. For Black 305, DFT calculations could theoretically be employed to determine its optimized molecular geometry, ground state energy, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for understanding the molecule's stability and potential reactivity. However, specific DFT calculation results or data tables for this compound were not found in the search results.
Ab Initio Methods for High-Accuracy Electronic Structure.
Ab initio methods, which are based solely on fundamental physical constants without empirical parameters, can provide high-accuracy electronic structure information. While computationally more expensive than DFT, these methods can be valuable for obtaining precise data on molecular properties and reaction energetics. Applying ab initio methods to this compound could offer detailed insights into its electronic behavior. However, no specific ab initio studies or their findings concerning this compound were identified in the search results.
Molecular Dynamics (MD) Simulations for Dynamic Behavior.
Simulation of this compound in Solution and at Interfaces.
Simulating this compound in different environments, such as in solution or at interfaces (relevant to its application in thermal paper), would be essential for understanding its behavior under application-specific conditions. MD simulations could model the interactions between this compound molecules and solvent molecules or the components of a thermal paper matrix. However, no specific MD simulation studies detailing the behavior of this compound in solution or at interfaces were found in the consulted literature.
Conformational Analysis and Molecular Flexibility Studies.
MD simulations are valuable for exploring the conformational landscape of a molecule and assessing its flexibility. For a complex molecule like this compound, understanding its possible conformations and how easily it can change shape is important for relating structure to function. Conformational analysis using MD could reveal preferred geometries and the energy barriers between different conformations. However, specific studies on the conformational analysis or molecular flexibility of this compound using MD simulations were not identified in the search results.
Spectroscopic Parameter Prediction and Interpretation.
Computational Prediction of UV-Vis, NMR, and Vibrational Spectra.
Computational methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are commonly employed to predict the spectroscopic properties of organic molecules. These calculations can provide theoretical UV-Vis absorption spectra by determining electronic transitions and their corresponding wavelengths and intensities. Similarly, computational approaches can predict Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) by calculating chemical shifts based on the molecular electronic environment. Vibrational spectra, such as Infrared (IR) and Raman, can also be simulated by computing vibrational frequencies and normal modes.
For this compound, computational prediction of its UV-Vis spectrum could provide insights into its light absorption characteristics in both its leuco (colorless) and colored forms, which is crucial for understanding its function as a dye. Predicting NMR spectra would aid in structural confirmation and analysis. Computational vibrational spectroscopy could help in identifying functional groups and understanding molecular vibrations. However, specific computational studies detailing these predictions for this compound were not found in the reviewed literature.
Correlation of Theoretical and Experimental Spectroscopic Data.
The value of computational spectroscopy lies in its comparison and correlation with experimental data. Discrepancies between theoretical predictions and experimental spectra can highlight areas where computational models need refinement or can reveal aspects of the molecule's behavior in a specific environment (e.g., solvent effects, intermolecular interactions) not fully captured by the theoretical model.
For this compound, correlating computationally predicted spectra with experimental UV-Vis, NMR, and vibrational spectra would be essential for validating the theoretical methods used and gaining a deeper understanding of its molecular properties in different states (leuco and colored). While experimental data for leuco dyes and related compounds exist, specific correlations involving computational data for this compound were not identified in the searched resources.
Reaction Mechanism Prediction and Transition State Analysis.
Understanding the reaction mechanisms of leuco dyes, particularly the color formation process which typically involves protonation and a structural change, is critical for controlling their performance. Computational chemistry, using methods like potential energy surface scans and transition state localization, can be used to predict reaction pathways and determine the energy barriers involved.
For this compound, computational studies could theoretically elucidate the mechanism of its transformation from the leuco form to the colored form, likely involving the breaking of the spirolactone ring. Transition state analysis would provide information about the energy required for this transformation, which is relevant to its activation by heat in thermal paper applications. epa.gov However, specific computational studies detailing the reaction mechanism prediction and transition state analysis for this compound were not found in the available literature.
Computational Design of this compound Derivatives.
Computational methods, including quantitative structure-activity relationships (QSAR) and molecular docking (though docking is less relevant for dye design compared to drug discovery), can assist in the design of new derivatives with tailored properties. By understanding the relationship between the molecular structure of this compound and its performance characteristics (e.g., color strength, lightfastness, thermal sensitivity), computational approaches could guide the synthesis of derivatives with improved or specific attributes.
Interactions of Black 305 with Diverse Chemical and Material Systems
Interactions with Biomolecular Substrates.
Mechanisms of Nucleic Acid Binding and Intercalation.
There is currently no scientific data available to describe the mechanisms by which Black 305 may bind to or intercalate with nucleic acids.
Thermodynamic and Kinetic Aspects of Binding to DNA and RNA.
Information regarding the thermodynamic and kinetic parameters of this compound's potential binding to DNA and RNA is not present in the available scientific literature.
Influence of this compound on Nucleic Acid Conformation and Stability.
The effect of this compound on the conformation and stability of nucleic acids has not been documented in published research.
Interactions with Proteinaceous Systems.
Non-Covalent Interactions with Proteins and Enzymes.
There is no available research detailing any non-covalent interactions between this compound and proteins or enzymes.
Impact on Protein Structure and Catalytic Function.
The impact of this compound on the structure and catalytic function of proteins is not documented in the scientific literature.
Interactions within Polymer and Paper Matrices
The performance of this compound as a color-forming agent in applications such as carbonless and thermal paper is intrinsically linked to its interactions within polymer and paper matrices. These interactions govern the dye's dispersion, stability, and ultimately, its color development properties.
Molecular Dispersion and Aggregation Phenomena in Solid States
The state of this compound within a solid matrix, such as a polymer coating on paper, is critical to its function. The dye can exist in a molecularly dispersed state or form aggregates. The aggregation of dye molecules is a common phenomenon in both solutions and the solid state, driven by intermolecular forces like van der Waals interactions. atto-tec.commdpi.com These aggregates can be classified into different types, such as H-aggregates (face-to-face stacking) and J-aggregates (edge-to-edge arrangement), which significantly alter the photophysical properties of the dye compared to its monomeric form. atto-tec.com
Chemical Stability and Reactivity in Polymer Environments
This compound, in its leuco form, is a spirolactone, which is a colorless and stable structure. A closely related compound, 2-anilino-6-dibutylamino-3-methylfluoran, is described as being extremely stable in the air and does not exhibit spontaneous color development. chemicalbook.com The color-forming reaction is a reversible equilibrium between the colorless lactone form and the colored zwitterionic form, which is triggered by an acidic environment. nih.govymdchem.com
In the context of thermal and carbonless paper, this compound is microencapsulated or dispersed in a solid matrix along with a color developer, which is a weak acid. researchgate.net The stability of the system is crucial to prevent premature color formation. The polymer matrix plays a role in separating the leuco dye from the acidic developer until pressure or heat is applied. The stability of fluoran (B1223164) leuco dyes is also dependent on environmental factors such as the presence of oxygen and water. scielo.br Furthermore, the colored form of the dye can be susceptible to photodegradation. scielo.br However, the colored image produced by compounds similar to this compound is reported to have excellent light resistance and moisture resistance. chemicalbook.com
Interactions with Solvents and Chemical Reagents
The solubility and reactivity of this compound in various chemical environments are fundamental to its synthesis, formulation, and application.
Solubility and Dissolution Kinetics in Various Media
Fluoran dyes are generally characterized by their solubility in organic solvents and insolubility in water. researchgate.net A compound structurally similar to this compound, 2-anilino-6-dibutylamino-3-methylfluoran, is noted to be extremely well soluble in organic solvents. chemicalbook.com Specific solubility data for this analog is available, highlighting its hydrophobic nature.
| Solvent | Solubility at 20°C | Reference |
|---|---|---|
| Water | 1.61-21 µg/L | sdlookchem.com |
| Standard Fat | 139.2 mg/100g | sdlookchem.comchemicalbook.com |
While comprehensive dissolution kinetics data for this compound are not available in the public domain, studies on other leuco dyes indicate that the dissolution process is a key factor in the color development of thermochromic systems. The melting of a co-solvent in these systems leads to the dissolution of the dye and developer, facilitating their interaction and subsequent color change. researchgate.net For fluoran dyes, the choice of solvent is also critical in controlling the crystalline structure of the dye-developer composite. researchgate.net
Degradation Pathways and Product Identification in Chemical Environments
The degradation of fluoran leuco dyes can be initiated by factors such as light, heat, and reactive chemicals. Photodegradation is a significant concern for many dyes. scielo.br Studies on other classes of dyes, such as xanthenes and azo dyes, provide insights into potential degradation mechanisms. For instance, the degradation of xanthene dyes can proceed through radical (SO₄⁻ and HO•) and non-radical pathways, leading to the formation of low-molecular-weight acids, CO₂, and H₂O. nih.gov The degradation of azo dyes often involves the cleavage of the azo bond, which can be mediated by microbes or chemical reagents. frontiersin.orgmdpi.com
For fluoran dyes specifically, the stability of the colored form is crucial for the longevity of the printed image. While the colored images from dyes similar to this compound are reported to be light-resistant, prolonged exposure to UV radiation can lead to degradation. chemicalbook.comscielo.br The specific degradation pathways and the identity of the resulting products for this compound have not been extensively documented in scientific literature.
Surface and Interfacial Chemistry of this compound
The surface and interfacial properties of this compound are important in its application in coated papers and polymer films. The interaction between the dye particles and the surrounding matrix affects the homogeneity of the coating and the efficiency of the color-forming reaction. In thermochromic systems, the dye, developer, and solvent are often microencapsulated. researchgate.netresearchgate.net The surface chemistry of these microcapsules determines their compatibility with the base paper or polymer film and protects the internal components from the environment. researchgate.net
While specific research on the surface and interfacial chemistry of this compound is limited, the general principles of dye and polymer chemistry suggest that factors such as surface energy, adhesion, and the presence of functional groups on the dye and substrate surfaces would play a significant role. The effective dispersion of the dye and other components on the substrate is essential for a uniform and high-quality color development.
Adsorption and Desorption Phenomena on Solid Surfaces
The adsorption of dyes onto solid surfaces is a critical process in various applications, from water treatment to industrial dyeing processes. This section explores the adsorption and desorption characteristics of black dyes, using Reactive Black 5 (RB5) as a model, on various adsorbent materials.
The efficiency of dye adsorption is influenced by several factors, including the properties of the adsorbent (such as surface area and chemistry), the concentration of the dye, pH of the solution, and temperature. Activated carbons, derived from various sources, are commonly studied adsorbents due to their high porosity and large surface area.
The adsorption process is often characterized by isotherm models, such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. aensiweb.comunacademy.com
Kinetic studies are also crucial to understand the rate of adsorption. The pseudo-first-order and pseudo-second-order models are frequently used to analyze the adsorption kinetics of dyes.
A study on the removal of RB5 using powdered activated carbon (PAC) and fly ash showed that the adsorption equilibrium data could be well-fitted by both Langmuir and Freundlich isotherms. researchgate.net The adsorption capacity of PAC was found to be significantly higher than that of fly ash. researchgate.net Another study using activated carbon from grape seed also found that the adsorption of RB5 followed the Langmuir isotherm well. mazums.ac.ir
The pH of the solution plays a significant role in the adsorption of anionic dyes like RB5. Generally, adsorption is more favorable in acidic conditions. For instance, the maximum adsorption of RB5 on palm shell-based activated carbon was observed at pH 2. ncsu.edu This is because at lower pH, the surface of the adsorbent is more positively charged, which enhances the electrostatic attraction with the anionic dye molecules.
Data synthesized from multiple sources. researchgate.netmazums.ac.irncsu.edusemanticscholar.org
The desorption of dyes from adsorbents is crucial for the regeneration and reuse of the adsorbent material, which is important for economic and environmental reasons. The choice of eluent (a solution used to extract the adsorbed substance) is critical for effective desorption.
For anionic dyes like RB5, alkaline solutions are often effective eluents. A study on the regeneration of chitosan-based adsorbents saturated with reactive dyes found that a NaOH solution was successful in desorbing the dye. mdpi.com In another investigation, the desorption of RB5 from composite hydrogel beads was tested with various eluents, including water, sodium hydroxide, hydrochloric acid, sodium chloride, and ethanol. mdpi.com Sodium hydroxide was found to be the most effective. mdpi.com
The efficiency of desorption can be influenced by the concentration of the eluent, temperature, and contact time. The reusability of an adsorbent is often assessed over several adsorption-desorption cycles. For instance, after five regeneration cycles, the adsorption capacity of hybrid chitosan-powdered activated carbon beads for RB5 showed only a 6% loss. mdpi.com
Formation of Self-Assembled Monolayers or Thin Films
The ability of organic molecules, including dyes, to form organized structures such as self-assembled monolayers (SAMs) and thin films on solid substrates is of great interest for various technological applications, including sensors, molecular electronics, and surface modification.
A self-assembled monolayer is a single, organized layer of molecules that spontaneously forms on a surface. This process is driven by the specific affinity of a functional group in the molecule (the "head group") for the substrate, and the intermolecular interactions between the molecules themselves (the "tail groups").
For organic dyes, the formation of SAMs can be influenced by several factors:
Molecular Structure: The presence of suitable head groups (e.g., thiols for gold surfaces, silanes for oxide surfaces) is essential for anchoring the dye molecules to the substrate. The shape and size of the dye molecule will also affect the packing density and ordering of the monolayer.
Substrate: The nature of the substrate material and its surface properties (e.g., crystallinity, roughness) are critical for the formation of well-ordered SAMs.
Solvent: The choice of solvent can influence the solubility of the dye and its interactions with the substrate, thereby affecting the kinetics and quality of SAM formation.
Temperature and Concentration: These parameters can affect the rate of assembly and the final structure of the monolayer.
Research on the self-assembly of organic dye molecules on silver nanoparticle surfaces has shown that factors such as the charge of the dye molecule, the presence of nitrogen atoms, and large, flat aromatic moieties can lead to the formation of micelle-like self-assemblies. nih.govnih.gov
Thin films of organic dyes can be fabricated using various techniques, including:
Spin Coating: A solution of the dye is dispensed onto a spinning substrate, resulting in a thin, uniform film after solvent evaporation. nih.gov
Evaporation: The dye material is heated in a vacuum chamber, and the vapor condenses onto a substrate to form a thin film.
Electrospray Deposition: A solution containing the dye is passed through a capillary at a high voltage, creating a fine spray of charged droplets that are deposited on a substrate. researchgate.net
Sol-Gel Process: This method involves the creation of a colloidal suspension (sol) that is then deposited and converted into a gel-like network to form a film. researchgate.net
The properties of the resulting thin film, such as its thickness, uniformity, and molecular arrangement, are highly dependent on the fabrication method and the processing conditions. Organic dye thin films are integral components in various electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. uni-tuebingen.de The performance of these devices is critically dependent on the quality and structure of the organic thin films.
Advanced Methodological Applications of Black 305 in Chemical Sciences
Fluorescence-Based Analytical Methodologies
The fluorescent properties of Black 305, particularly its ability to interact with nucleic acids, make it valuable in molecular biology and analytical chemistry. ontosight.ai It is employed in techniques requiring the detection and quantification of biomolecules through fluorescence. ontosight.ai
Quantitative Assays for Biomolecules
This compound is utilized as a fluorescent label for nucleic acids, enabling their detection and quantification in various assays. ontosight.ai Its high sensitivity, attributed to a high quantum yield, allows for the detection of small amounts of DNA and RNA. ontosight.ai This is crucial in techniques such as real-time polymerase chain reaction (RT-PCR), DNA sequencing, and microarray analysis, where accurate quantification of genetic material is necessary. ontosight.ai
Development of High-Throughput Screening Platforms
While the provided search results specifically highlight applications in established molecular biology techniques, the inherent properties of this compound, such as its high sensitivity and low background fluorescence, are advantageous for developing high-throughput screening (HTS) platforms. ontosight.ai The rapid and sensitive detection of biomolecules is a key requirement in HTS for drug discovery and biological research, suggesting a potential role for this compound in such automated analytical systems.
Development of Chemo- and Biosensors
This compound's ability to undergo a visible color change or alter its fluorescence in response to specific chemical or biological stimuli makes it a suitable component for the development of chemo- and biosensors. mdpi.comresearchgate.net
Design of Responsive Sensing Platforms
This compound has been incorporated into responsive sensing platforms, such as fibrous color dosimeters for X-ray detection. mdpi.comresearchgate.netresearchgate.net In these platforms, this compound, typically in its colorless leuco form, reacts with a photoacid generator (like MBTT) upon exposure to X-rays, leading to the opening of its lactone ring and a visible color change to black. mdpi.comresearchgate.net This demonstrates its utility in creating materials that provide a visual indication of exposure to a specific stimulus. The design involves dispersing this compound and the photoacid generator within a matrix, such as polystyrene fibers, to create a material that changes color proportionally to the absorbed dose. mdpi.comresearchgate.net
Data Table: Composition and Sensitivity of Fibrous Color Dosimeters
| Matrix Material | Leuco Dye | Photoacid Generator | Ratio (MBTT/Black 305 w/w) | X-ray Sensitivity (Gy @ ΔE = 10) | Color Change |
| Polystyrene | This compound | MBTT | 1.0/3.0 | Not specified | Yellow to Black |
| Polystyrene | This compound | MBTT | 3.0/3.0 | 15.36 mdpi.comresearchgate.net | Yellow to Black mdpi.comresearchgate.net |
Strategies for Specificity and Sensitivity Enhancement
Enhancing the specificity and sensitivity of sensors incorporating this compound involves careful design of the sensing platform and the chemical environment. In the context of X-ray dosimeters, the sensitivity is influenced by the ratio of this compound to the photoacid generator and the uniform dispersion of these components within the matrix. mdpi.com The reaction mechanism, involving the generation of a proton that reacts with this compound, is key to the sensing event. mdpi.com While the provided information focuses on X-ray sensing, the principle of coupling this compound's color change to a specific recognition event (e.g., through an integrated recognition element) could be extended to other chemo- or biosensor applications to enhance specificity. For instance, integrating this compound into a system that selectively binds to a target analyte could trigger a localized color change, improving specificity. The use of nanotechnology, such as incorporating this compound into composite fibers, can also contribute to enhanced sensitivity by providing a favorable environment for the chemical reaction and signal transduction. mdpi.comresearchgate.net
Photochemical Applications
This compound, as a fluoran (B1223164) leuco dye, possesses photochemical properties that can be exploited in various applications. Leuco dyes are known to undergo structural changes upon exposure to light or heat, leading to the formation of a colored species. epa.govepa.gov In the case of this compound, this transformation is utilized in thermal paper, where heat from a thermal head causes a reaction with a developer, resulting in the black color formation. wikipedia.orgepa.govepa.gov This thermal activation is a form of photochemistry, where heat-induced chemical changes lead to a visible output. Furthermore, in the X-ray dosimeter application, the photoacid generator absorbs X-ray radiation and initiates a chemical cascade that ultimately leads to the protonation and coloring of this compound. mdpi.comresearchgate.net This process involves radiation-induced chemical reactions, highlighting the photochemical nature of this compound's response in this context. The colored form of this compound exhibits reflection spectra with a peak around 610 nm, corresponding to the black color. mdpi.comresearchgate.net
Light-Induced Chemical Transformations and Reactivity.
Direct light-induced chemical transformations and reactivity of this compound in isolation are not extensively detailed in the provided literature. However, its reactivity in the presence of light is observed in specific systems, particularly when coupled with photosensitive components. One notable application involves its use in fibrous color dosimeters for X-ray visualization. In this system, this compound is combined with a photoacid generator, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) (MBTT), and a scintillator material embedded in a polymer matrix. sigmaaldrich.com While X-rays initiate the process by exciting the scintillator, the scintillator emits UV light. sigmaaldrich.com This UV light is then absorbed by the photoacid generator (MBTT), leading to the release of a proton (H+). sigmaaldrich.com The generated proton subsequently reacts with the colorless leuco form of this compound, triggering the opening of its lactone ring and the formation of the colored state. sigmaaldrich.com This demonstrates a light-induced reaction pathway for color formation, albeit one that is indirectly initiated by X-ray exposure and mediated by a photosensitization and photoacid generation system, rather than direct light absorption and transformation of this compound itself.
Energy Transfer and Photosensitization Processes.
In the context of the X-ray dosimeter application, energy transfer and photosensitization play a crucial role in the color formation process involving this compound. The scintillator material absorbs X-ray energy and re-emits it as ultraviolet light. sigmaaldrich.com This UV light acts as the energy source that is transferred to the photoacid generator (MBTT). sigmaaldrich.com MBTT, upon absorbing UV light, undergoes a photochemical reaction to produce a strong acid (a proton). sigmaaldrich.com This proton then initiates the color-forming reaction of this compound. sigmaaldrich.com Therefore, the system utilizes energy transfer from X-rays to the scintillator, followed by light emission and absorption by the photoacid generator (photosensitization of the photoacid generator by the scintillator's emission), ultimately leading to the chemical transformation of this compound. There is no indication in the provided sources that this compound itself acts as a photosensitizer or is directly involved in energy transfer processes in isolation or typical leuco dye applications.
Material Science Applications as a Leuco Dye.
This compound is widely recognized and utilized in material science as a leuco dye, primarily in the production of thermal and carbonless paper. sigmaaldrich.com Its ability to exist in a stable, colorless leuco form and undergo a rapid, irreversible color change upon specific stimuli makes it ideal for these applications. sigmaaldrich.com As a fluoran derivative, this compound is a common choice for achieving a black image in these pressure- or heat-sensitive recording materials.
Mechanisms of Color Formation in Thermal and Carbonless Paper.
The mechanism of color formation involving this compound in thermal and carbonless paper relies on a chemical reaction between the leuco dye and an acidic developer. In thermal paper, the paper is coated with a layer containing this compound, a developer (such as Bisphenol A or other organic acids), and often a sensitizer (B1316253) within a binder matrix. When selective heat is applied by a thermal print head, the dye and developer melt and come into contact. The acidic developer donates a proton to the colorless spirolactone structure of this compound. sigmaaldrich.com This protonation causes the cleavage of the lactone ring, leading to a structural rearrangement that forms a conjugated system capable of absorbing visible light, thus producing a black color. sigmaaldrich.com The sensitizer, if present, helps to lower the melting point of the mixture, facilitating the reaction at lower temperatures.
In carbonless paper, the mechanism is similar but initiated by pressure instead of heat. The paper typically consists of multiple layers with microcapsules containing the leuco dye (this compound) on the underside of the top sheet and a layer containing a developer on the surface of the sheet below. When pressure is applied (e.g., by writing or typing), the microcapsules rupture, releasing the this compound. The released dye then comes into contact with the acidic developer on the sheet below, triggering the same protonation and ring-opening mechanism as in thermal paper, resulting in the formation of a black mark.
Stability and Durability of Dyed Materials.
The stability and durability of the colored image formed by this compound are critical factors for its practical applications. In thermal paper, the colored state is described as "mostly metastable". The image can remain visible for an extended period under normal conditions but can be susceptible to degradation when exposed to certain environmental factors. These factors include exposure to UV light, which can cause fading, as well as contact with water, oils, and lipids, which can lead to image deterioration. Protective topcoats are often applied to thermal paper to enhance the durability of the printed image by providing resistance to these elements and reducing fading from UV light. In the specific application of the X-ray dosimeter, the color change induced by the photoacid-mediated reaction of this compound is reported to be irreversible and stable at ambient temperature, indicating good stability of the colored form in that particular matrix and environment. sigmaaldrich.com
Emerging Research Frontiers and Future Perspectives
Exploration of Structure-Function Relationships for Enhanced Performance
Understanding the intricate relationship between the molecular structure of fluoran (B1223164) dyes like Black 305 and their functional properties is a key area of research aimed at performance enhancement. The color produced by a fluoran dye is significantly influenced by the substituents on the xanthene ring system nih.gov. Specifically, the presence and nature of amino groups at the 2' and 6' positions play a crucial role in determining the resulting color upon ring opening nih.gov. Research indicates that secondary amino groups at the 2'-position can lead to dark or greenish-black colors, a characteristic relevant to this compound's function nih.gov.
The performance of fluoran dyes in applications such as thermal paper is also dependent on the stability and intensity of the colored form. Studies on the color development mechanism of fluoran dyes with various developers, such as urea-urethane compounds, highlight the importance of interactions like hydrogen bonding in stabilizing the colored state uni.lufishersci.co.ukwikipedia.org. The planarity of the developer molecule and the number of urea-urethane units have been identified as factors influencing the stability of the amorphous black solids formed with fluoran dyes uni.luwikipedia.org.
Computational chemistry, including density functional theory (DFT) calculations, is increasingly employed to predict the absorption spectra and properties of potential leuco dye candidates based on their molecular structures fishersci.casigmaaldrich.commpg.de. This in silico screening allows for the efficient evaluation of numerous structural variations, expediting the design and synthesis of fluoran dyes with tailored properties, such as improved lightfastness fishersci.campg.de. For instance, studies have investigated the relationship between the structure of fluoran compounds and their lightfastness, demonstrating that the nature of the 6-substituted amino group on the xanthene ring strongly influences photostability. Fluoran compounds incorporating a phenylenediamine moiety have shown particularly good lightfastness.
Future research in this area for this compound will likely focus on fine-tuning its molecular structure through targeted synthesis and utilizing advanced computational methods to predict and optimize properties such as color intensity, thermal sensitivity, lightfastness, and reversibility for specific applications.
Integration with Nanotechnology for Advanced Chemical Systems
The integration of chemical compounds with nanotechnology offers exciting possibilities for developing advanced functional systems. While specific research detailing the integration of this compound with nanotechnology is limited in the provided information, the broader field of incorporating dyes and fluorescent molecules into nanomaterials provides a framework for future exploration.
Fluorescent nanomaterials, such as dye-doped silica (B1680970) nanoparticles, carbon dots, quantum dots, and DNA nanostructures, are being developed for various applications, including bioimaging and sensing mims.com. These nanomaterials can offer enhanced properties compared to free dyes, such as improved photostability, tunable emission spectra, and higher quantum yields mims.com. The nanoscale environment can also influence the optical properties and reactivity of the incorporated dyes.
This compound's use as a color former in a polystyrene-based fibrous color dosimeter demonstrates a form of integration with a material matrix at a micro/nanoscale level, where the dye's color-forming reaction is triggered by X-ray exposure in the presence of a photoacid generator. The composite fiber exhibits stable morphology and mechanical strength, highlighting the potential for incorporating such dyes into functional materials.
Future perspectives involve exploring the encapsulation or conjugation of this compound with various nanomaterials to create advanced chemical systems. This could include developing nanoparticles containing this compound for targeted delivery and sensing in chemical or biological systems, creating nanocomposites with tailored optical or thermal response properties, or integrating this compound into nanoscale devices for stimuli-responsive applications. The high surface-to-volume ratio of nanomaterials could potentially enhance the sensitivity and speed of the color-change reaction of this compound.
Environmental Fate and Transformational Studies of Fluoran Dyes
The environmental impact of synthetic dyes, including fluoran dyes, is a significant concern due to their widespread use and potential persistence in the environment. Wastewater from industries utilizing dyes, such as the textile industry, can contain high concentrations of these compounds, posing risks to aquatic ecosystems and potentially contaminating water sources.
While specific studies on the environmental fate and transformation of this compound were not prominently featured in the search results, general information on dye degradation pathways is relevant. Dyes in the environment can undergo various transformation processes, including photodegradation (breakdown by sunlight), biodegradation (breakdown by microorganisms), and adsorption onto soil or sediment particles. The persistence of dyes in the environment depends on their chemical structure and their susceptibility to these degradation pathways. Some synthetic dyes are known to be recalcitrant and can persist for long periods.
Research into the environmental fate of fluoran dyes would involve studying their persistence in different environmental compartments (water, soil, sediment), their potential for bioaccumulation, and the identification of their transformation products. Understanding the mechanisms and rates of biodegradation and photodegradation for this compound is crucial for assessing its environmental risk.
Efforts to mitigate the environmental impact of dyes include developing effective wastewater treatment methods, such as bioremediation using microorganisms capable of breaking down dye molecules. Future research may focus on developing fluoran dyes with improved biodegradability or exploring advanced oxidation processes and other treatment technologies specifically for the removal of fluoran dyes from industrial effluents.
Sustainable Synthesis and Green Chemistry Approaches
The synthesis of chemical compounds, including dyes, often involves processes that can generate significant waste and utilize hazardous reagents. Consequently, there is a growing emphasis on developing sustainable synthesis routes and applying green chemistry principles to minimize the environmental footprint of chemical manufacturing.
For fluoran dyes, traditional synthesis methods can sometimes result in poor yields and generate unwanted by-products sigmaaldrich.com. Research into improving synthesis processes for fluoran leuco dyes, such as those containing a phenylenediamine moiety which can yield neutral or blackish hues, has focused on identifying reaction conditions that lead to higher yields and fewer side reactions sigmaaldrich.com. Using specific acid catalysts, like alkanesulfonic or arenesulfonic acids, has been explored to improve the efficiency of the condensation reactions involved in fluoran dye synthesis sigmaaldrich.com.
Green chemistry approaches in dye synthesis aim to reduce or eliminate the use and generation of hazardous substances, improve atom economy, and utilize more environmentally friendly solvents and energy sources. Examples of green chemistry principles applicable to dye synthesis include the use of catalysts to increase reaction efficiency and selectivity, the development of solvent-free or water-based reaction systems, and the utilization of renewable feedstocks. Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields for fluoran derivatives.
For this compound, future research in sustainable synthesis will likely involve exploring alternative synthetic routes that employ greener reagents and solvents, optimizing reaction conditions to maximize yield and minimize waste, and potentially utilizing biocatalytic or photocatalytic methods for specific synthesis steps. The development of developers with lower environmental loads for use with fluoran dyes also aligns with the principles of sustainable chemistry fishersci.co.uk. Furthermore, the concept of deriving black pigments from waste feedstocks represents an innovative approach towards more sustainable coloration.
Q & A
Q. How should experimental designs be structured to investigate population-level psychometric differences, as exemplified by the Black 305 cohort?
Methodological Answer: Studies like the this compound cohort (Jensen & Reynolds, 1982) require a stratified sampling approach to ensure representativeness. Key steps include:
- Sampling: Define inclusion criteria (e.g., age, socioeconomic status) to minimize confounding variables. The this compound study used 1,868 white and 305 black children matched for age and geographic distribution .
- Test Selection: Use standardized, validated instruments (e.g., WISC-R subtests) with established reliability.
- Control Variables: Incorporate covariates (e.g., socioeconomic factors, educational access) to isolate genetic vs. environmental influences.
- Replicability: Document protocols in supplementary materials, including raw data and factor score calculations, as per guidelines for experimental transparency .
Q. What statistical methods are essential for analyzing psychometric data in cross-population studies?
Methodological Answer: Hierarchical factor analysis (e.g., Schmid-Leiman method) is critical for disentangling general intelligence (g) from group-specific factors (verbal, spatial, memory). For example:
- Factor Scores: Compute scores for g, verbal, spatial, and memory factors to quantify population differences. The this compound study found g accounted for 7× more variance than other factors combined .
- Partial Correlations: Use partial correlations to control for g and identify residual differences (e.g., black superiority in memory tasks after IQ adjustment) .
- Effect Sizes: Report Cohen’s d and confidence intervals to contextualize findings (e.g., g difference = 1.14σ) .
Advanced Research Questions
Q. How should researchers address contradictions between strong and weak forms of hypotheses, as seen in Spearman’s hypothesis testing with the this compound cohort?
Methodological Answer: The this compound data contradicted the strong form of Spearman’s hypothesis (all population differences attributed to g) but supported the weak form (g as the primary driver). To resolve such contradictions:
- Hierarchical Modeling: Apply Schmid-Leiman analysis to partition variance into g and non-g components. This revealed significant differences in memory and spatial factors despite g dominance .
- Sensitivity Analysis: Test robustness by replicating analyses with alternative factor structures or covariates (e.g., socioeconomic status).
- Theoretical Refinement: Update hypotheses to reflect multi-factor influences, as done in the this compound study’s discussion of memory factor advantages .
Q. What methodological strategies ensure replicability in psychometric studies with complex factor structures?
Methodological Answer:
- Data Transparency: Share raw subtest scores, factor loading matrices, and computational scripts (e.g., R/Python code) in supplementary materials .
- Cross-Validation: Replicate findings in independent cohorts. For instance, validate the this compound results using modern datasets like the WAIS-IV.
- Pre-Registration: Pre-specify analytical workflows to mitigate post hoc bias, particularly when testing competing hypotheses (e.g., strong vs. weak Spearman’s forms) .
Q. How can partial correlation techniques clarify confounding variable impacts, as applied in the this compound study?
Methodological Answer: Partial correlations isolate relationships between variables after controlling for confounders. In the this compound study:
- Procedure: Correlate population (black/white) with subtest scores, then partial out Full Scale IQ (a proxy for g). This revealed residual differences in memory (black advantage) and spatial tasks (white advantage) .
- Interpretation: Use confidence intervals to assess significance (e.g., black superiority in Arithmetic and Digit Span persisted post-IQ adjustment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
